1-Boc-3-Cyano-4-hydroxypyrrolidine
Overview
Description
1-Boc-3-Cyano-4-hydroxypyrrolidine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a cyano group at the 3-position. The compound is known for its white to yellow solid form and is soluble in common organic solvents such as alcohols, ethers, and esters .
Preparation Methods
The synthesis of 1-Boc-3-Cyano-4-hydroxypyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Reaction Conditions: The key steps include the introduction of the Boc protecting group and the cyano group. This is often achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-Boc-3-Cyano-4-hydroxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted pyrrolidine derivatives
Scientific Research Applications
1-Boc-3-Cyano-4-hydroxypyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new therapeutic agents targeting specific diseases.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of 1-Boc-3-Cyano-4-hydroxypyrrolidine involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-Boc-3-Cyano-4-hydroxypyrrolidine can be compared with other similar compounds:
Properties
IUPAC Name |
tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAWSYJCQMVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445042 | |
Record name | 1-Boc-3-Cyano-4-hydroxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197143-33-2 | |
Record name | 1-Boc-3-Cyano-4-hydroxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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